molecular formula C20H21NO4S B5474081 ETHYL 5-ACETYL-4-METHYL-2-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 5-ACETYL-4-METHYL-2-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B5474081
M. Wt: 371.5 g/mol
InChI Key: DDUWIOCNYVVQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-ACETYL-4-METHYL-2-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene family. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ETHYL 5-ACETYL-4-METHYL-2-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-3-CARBOXYLATE, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-4-METHYL-2-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

ETHYL 5-ACETYL-4-METHYL-2-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-4-METHYL-2-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-ACETYL-4-METHYL-2-(2-PHENYLCYCLOPROPANEAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific structural features, such as the presence of a phenylcyclopropaneamido group.

Properties

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[(2-phenylcyclopropanecarbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-4-25-20(24)16-11(2)17(12(3)22)26-19(16)21-18(23)15-10-14(15)13-8-6-5-7-9-13/h5-9,14-15H,4,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUWIOCNYVVQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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